Thiol-PEG3-acid

Vue d'ensemble

Description

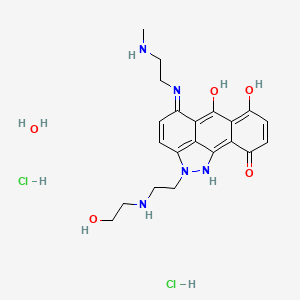

Thiol-PEG3-acid is a PEG linker containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .

Synthesis Analysis

Thiol-PEG3-acid can be synthesized using different conjugation methods . Thiol and click chemistry are commonly used, both involving the linkage of the terminal reducing sugar unit of the O-Antigen chain to different amino acids on the carrier protein . Thiol chemistry allows O-Antigen conjugation only when the carrier protein is activated on the lysines and with a relatively high number of linkers .Molecular Structure Analysis

The molecular formula of Thiol-PEG3-acid is C9H18O5S . It has a molecular weight of 238.3 g/mol .Chemical Reactions Analysis

Thiol-PEG3-acid is known to react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The thiol group in Thiol-PEG3-acid can readily oxidize to disulfides, sulfinic acid, and sulfonic acid .Physical And Chemical Properties Analysis

Thiol-PEG3-acid has a molecular weight of 238.3 g/mol . It is a PEG derivative containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique

Biomedical Applications and Hydrogel Development

- Thiol-PEG3-acid plays a significant role in the development of biocompatible hydrogels, particularly in the biomedical field. These hydrogels are used for drug delivery and regenerative medicine. Various cross-linking chemistries are employed to create hydrogel networks, with applications in developing tailor-made hydrogel biomaterials for specific medical purposes (Yom-Tov, Seliktar, & Bianco-Peled, 2016).

Coating for Nano-Metal Organic Frameworks

- Thiol-PEG3-acid derivatives have been utilized in creating water-soluble poly(3-hydroxyalkanoate) containing ionic groups. These derivatives are used as biocompatible coatings for nano-Metal Organic Frameworks (MOF), contributing to the development of effective therapeutic nanoparticles (Jain-Beuguel et al., 2019).

Engineering Cytocompatible PEG-Based Hydrogels

- Thiol-PEG3-acid is instrumental in engineering PEG-based hydrogels for siRNA-mediated osteogenesis of human mesenchymal stem cells. The biocompatibility of these hydrogels shows potential in tissue engineering (Huynh et al., 2018).

3D Cell Encapsulation

- In 3D culture models, thiol-methylsulfone hydrogels, particularized for PEG-hydrogels, demonstrate efficient cell encapsulation with cytocompatibility and tunable degradation kinetics. This finds application in 3D cell culture and tissue engineering (Paez et al., 2020).

Modular Hydrogel Interfaces for Specific Capture and Release

- The use of disulfide-based linkers in thiol-PEG3-acid facilitates the fabrication of novel hydrogel-based platforms with "catch and release" attributes. This has applications in diagnostics, detection, and possibly in drug delivery systems (Gevrek et al., 2018).

Stability Studies in Gold Nanoparticles

- Thiol-PEG3-acid's stability on the surface of star-shaped gold nanoparticles has been studied, providing insights into the release of compounds from gold nanostars under varying conditions. This is significant for the development of nanomaterials in biological environments (Borzenkov et al., 2015).

Visible Light-Cured Hydrogels for Cell Biology Studies

- Thiol-acrylate photopolymerization is used to synthesize PEG-peptide hydrogels, allowing for the study of cell biology, such as investigating the HIPPO pathway activation in hepatocellular carcinoma cells (Lin, Bragg, & Lin, 2016).

Glycopeptide Enrichment in Biomarker Discovery

- Thiol-PEG3-acid functionalized magnetic titania nanomaterials have been developed for glycopeptides enrichment from complex biological samples, essential in biomarker discovery for various cancers and diseases (Wang et al., 2017).

Protein Thiol Analysis in Post-Translational Modifications

- In studying post-translational modifications, particularly protein S-nitrosylation, thiol-PEG3-acid derivatives are used in assessing the redox status of proteins (Tatenaka, 2018).

Propriétés

IUPAC Name |

3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c10-9(11)1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTXXNAQBWZFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-PEG3-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)

![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)